B1579458 (2R,3R)-3-Methylglutamic acid

(2R,3R)-3-Methylglutamic acid

Cat. No.: B1579458
M. Wt: 161.16
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Non-Proteinogenic Amino Acids in Chemical Biology

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally incorporated into proteins during translation. Despite this, they play a vast and crucial role in the biology of various organisms. ontosight.ai There are hundreds of known naturally occurring NPAAs, which serve diverse and significant functions. ontosight.ai

Key roles of NPAAs include:

Defense and Toxicity : Many organisms, particularly plants and fungi, produce NPAAs as defense chemicals or toxins. researchgate.net For instance, canavanine, a structural analogue of arginine, is produced by certain plants to deter herbivores. nih.gov

Antibiotics : Several NPAAs are integral components of peptide antibiotics, which are of significant medical and therapeutic relevance. researchgate.net

Metabolic Intermediates : Some NPAAs, such as ornithine and homoserine, function as critical intermediates in primary metabolic pathways, including the urea (B33335) cycle for ammonia (B1221849) detoxification. nih.govresearchgate.net

Signaling Molecules : NPAAs can act as important signaling molecules. A well-known example is gamma-aminobutyric acid (GABA), a non-proteinogenic amino acid that functions as the main inhibitory neurotransmitter in the human brain. ontosight.ai

Tools for Research : The unique structures of NPAAs make them valuable as building blocks for synthesizing biologically active compounds and as probes to study enzyme mechanisms and receptor functions. ontosight.airesearchgate.net

The study of NPAAs is a dynamic field that offers opportunities for discovering new antibiotics, designing novel therapeutic agents, and understanding complex biological processes beyond the central dogma of molecular biology. researchgate.net

Stereochemical Considerations and Biological Relevance of (2R,3R)-3-Methylglutamic Acid Isomers

The concept of stereochemistry is paramount when discussing molecules with chiral centers, as is the case with 3-methylglutamic acid. The presence of two chiral centers at carbons 2 and 3 means that 3-methylglutamic acid can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These isomers, while having the same chemical formula and connectivity, possess different spatial arrangements of their atoms. Diastereomers are stereoisomers that are not mirror images of each other, and biological systems, which are inherently chiral, can exhibit a high degree of stereospecificity, often interacting very differently with each stereoisomer.

The biological relevance of the 3-methylglutamic acid isomers is highly dependent on their specific stereoconfiguration. This specificity is evident in their roles as enzyme inhibitors, receptor agonists, and components of natural products.

A striking example of this stereospecificity is seen in the context of the lipopeptide antibiotic daptomycin (B549167). The naturally occurring, active form of daptomycin contains the (2S,3R)-3-methylglutamic acid residue. nih.govresearchgate.net Extensive research has demonstrated that this specific isomer is crucial for the antibiotic's potent activity against Gram-positive pathogens. nih.govresearchgate.net In contrast, synthetic analogues of daptomycin where the (2S,3R) isomer was replaced with this compound were found to be inactive. researchgate.netnih.gov This stark difference underscores the critical role of the precise stereochemistry at both the C2 and C3 positions for biological function in this context.

While the (2R,3R) isomer shows a lack of activity as part of the daptomycin molecule, other isomers have been found to be biologically active in different systems. The (2S,3R) isomer, beyond its role in antibiotics, is also a potent agonist for kainate receptors and N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. ontosight.aiscbt.com Furthermore, research has shown that both (2S,3R)- and (2S,3S)-3-methylglutamic acid can act as competitive inhibitors of the enzyme glutamate (B1630785) mutase, although neither serves as a substrate for rearrangement. ias.ac.in

The biosynthesis of (2S,3R)-3-methylglutamic acid in antibiotic-producing bacteria like Streptomyces coelicolor is also highly stereospecific. nih.gov The process involves the methylation of alpha-ketoglutarate (B1197944) to form (3R)-3-methyl-2-oxoglutarate, which is then stereospecifically converted to (2S,3R)-3-methylglutamic acid by a transaminase. nih.govnih.gov This enzymatic pathway highlights the evolution of precise molecular machinery to produce a single, specific stereoisomer for a dedicated biological purpose.

The table below summarizes the known biological relevance of the different stereoisomers of 3-methylglutamic acid.

Compound Name Stereoisomer Known Biological Relevance/Activity
This compound(2R,3R)Incorporation into daptomycin analogues results in inactive compounds. researchgate.netnih.gov
(2S,3S)-3-Methylglutamic acid(2S,3S)A non-proteinogenic amino acid of interest for its potential roles in metabolic pathways and neurotransmission. ontosight.ai Acts as a competitive inhibitor of glutamate mutase. ias.ac.in
(2R,3S)-3-Methylglutamic acid(2R,3S)A potent agonist of N-methyl-D-aspartate (NMDA) receptors. ontosight.ai
(2S,3R)-3-Methylglutamic acid(2S,3R)A crucial component for the antimicrobial activity of the antibiotic daptomycin. nih.govresearchgate.net A potent and selective agonist for kainate receptors. scbt.com Exhibits inhibitory effects on glutamate transport. researchgate.net

Properties

Molecular Weight

161.16

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 2r,3r 3 Methylglutamic Acid

Elucidation of Biosynthetic Routes in Microorganisms

The biosynthetic pathway of (2R,3R)-3-methylglutamic acid has been primarily studied in the context of antibiotic-producing Streptomyces species. nih.gov These bacteria are prolific producers of a wide array of secondary metabolites, including the lipopeptide antibiotics that utilize this unique amino acid. researchgate.net

The biosynthesis of this compound initiates from a common metabolic precursor, α-ketoglutarate, a key intermediate in the citric acid cycle. nih.govnih.gov The pathway involves a two-step enzymatic conversion.

The first step is a stereospecific methylation of α-ketoglutarate. This reaction is catalyzed by a family of S-adenosyl methionine (SAM)-dependent methyltransferases. nih.gov In the producers of daptomycin (B549167) (Streptomyces roseosporus), A54145 (Streptomyces fradiae), and calcium-dependent antibiotic (CDA) (Streptomyces coelicolor), the respective enzymes are DptI, LptI, and GlmT. nih.govasm.org These enzymes specifically add a methyl group to α-ketoglutarate to form the intermediate (3R)-3-methyl-2-oxoglutarate. nih.govnih.gov

The second step involves the amination of this keto-acid intermediate. A branched-chain amino acid transaminase, such as IlvE in S. coelicolor, facilitates the transfer of an amino group to (3R)-3-methyl-2-oxoglutarate, yielding the final product, (2S,3R)-3-methylglutamic acid. nih.gov Feeding studies with synthetic intermediates have confirmed this pathway. For instance, providing synthetic (3R)-3-methyl-2-oxoglutarate or (2S,3R)-3-MeGlu to mutant strains lacking the methyltransferase gene can restore the production of 3-MeGlu-containing antibiotics. nih.gov

Table 1: Key Enzymes and Intermediates in the Biosynthesis of this compound

Step Precursor Enzyme (Example from S. coelicolor) Intermediate/Product
1. Methylation α-Ketoglutarate GlmT (Methyltransferase) (3R)-3-Methyl-2-oxoglutarate
2. Transamination (3R)-3-Methyl-2-oxoglutarate IlvE (Transaminase) (2S,3R)-3-Methylglutamic acid

The precise stereochemistry of this compound is critical for its function and is meticulously controlled by the biosynthetic enzymes. The methyltransferase (GlmT, DptI, or LptI) establishes the (3R) configuration at the C3 position during the methylation of α-ketoglutarate. nih.gov Subsequently, the transaminase acts on the C2 position, leading to the (2S) configuration, resulting in the final (2S,3R) stereoisomer. nih.govnih.gov

The nonribosomal peptide synthetase (NRPS) modules responsible for incorporating this amino acid into the growing peptide chain exhibit a high degree of stereoselectivity. For example, the adenylation domain of the CDA peptide synthetase is specific for the (2S,3R)-stereoisomer of 3-methylglutamic acid and does not recognize the (2S,3S) form. nih.gov This ensures that only the correct isomer is integrated into the final antibiotic structure.

Role of this compound in Secondary Metabolite Biosynthesis

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used to build proteins. ontosight.ai Instead, it serves as a specialized building block for certain secondary metabolites, most notably a class of powerful antibiotics. nih.gov

This unique amino acid is a constituent of several important calcium-dependent lipopeptide antibiotics, including daptomycin, A54145, and the calcium-dependent antibiotic (CDA) complex. nih.govasm.org These antibiotics are assembled by large, multi-enzyme complexes called nonribosomal peptide synthetases (NRPSs). nih.govnih.gov

Daptomycin, produced by Streptomyces roseosporus, is a cyclic lipopeptide containing thirteen amino acids. nih.govasm.org (2S,3R)-3-methylglutamic acid is found at position 12 of the peptide chain. cdnsciencepub.com Similarly, the A54145 complex from Streptomyces fradiae and the CDA from Streptomyces coelicolor also incorporate this modified glutamate (B1630785) residue near the C-terminus of their peptide backbones. nih.govnih.govnih.gov The incorporation is an active process where the specific adenylation domain within the NRPS recognizes and activates (2S,3R)-3-methylglutamic acid, allowing it to be added to the growing polypeptide chain.

The presence of (2S,3R)-3-methylglutamic acid is not merely structural; it is crucial for the potent antibacterial activity of these lipopeptides. cdnsciencepub.com Synthetic analogues of daptomycin where (2S,3R)-3-methylglutamic acid is replaced by other amino acids, including its other stereoisomers like this compound or even the standard glutamic acid, have been shown to be inactive. nih.govdntb.gov.ua This highlights the critical role of both the methyl group and the specific (2S,3R) stereochemistry in the molecule's function.

While the precise mechanism is still under investigation, it is believed that this residue, along with other acidic amino acids in the peptide, is involved in the calcium-dependent mechanism of action of these antibiotics. cdnsciencepub.com This mechanism involves insertion into the bacterial cell membrane and subsequent disruption, leading to cell death. cdnsciencepub.com The specific structure conferred by (2S,3R)-3-methylglutamic acid is thought to be essential for the correct conformational changes and interactions required for this process.

Genetic and Enzymatic Regulation of this compound Production

The biosynthesis of this compound is tightly regulated at both the genetic and enzymatic levels, ensuring its production is coordinated with the synthesis of the final antibiotic. The genes responsible for the biosynthesis of this amino acid are typically found within the larger biosynthetic gene cluster (BGC) of the lipopeptide antibiotic. nih.govasm.org

For example, in the daptomycin BGC of Streptomyces roseosporus, the gene dptI encodes the methyltransferase responsible for the first step in the pathway. nih.govrsc.org Similarly, the lptI gene in the A54145 cluster and the glmT gene in the CDA cluster fulfill the same function. nih.govnih.gov The co-localization of these genes with the NRPS genes ensures their coordinated expression. Deletion of these methyltransferase genes leads to the production of antibiotic analogues containing glutamic acid instead of 3-methylglutamic acid. nih.govnih.govasm.org

The regulation of the entire daptomycin biosynthetic gene cluster, including the genes for this compound synthesis, is influenced by various factors. For instance, the cyclic AMP receptor protein (Crp) has been shown to positively regulate daptomycin production in S. roseosporus. frontiersin.org Overexpression of the crp gene leads to increased daptomycin yield, while its deletion causes a significant decrease. frontiersin.org This indicates a complex regulatory network that controls the supply of precursors for the final antibiotic assembly.

Enzymology of 2r,3r 3 Methylglutamic Acid Metabolism

Mechanisms of Enzymatic Chiral Control in (2R,3R)-3-Methylglutamic Acid Formation

The precise stereochemistry of the final amino acid product is a direct result of a two-stage enzymatic control mechanism, with each enzyme governing the stereochemistry of a specific chiral center.

Control of the C3 Center by Methyltransferases: The SAM-dependent methyltransferases (GlmT, DptI, LptI) are solely responsible for establishing the stereochemistry at the C3 position. They catalyze the stereospecific methylation of the prochiral α-ketoglutarate to produce exclusively (3R)-3-methyl-2-oxoglutarate. nih.gov This high degree of stereocontrol ensures that only the correct precursor is available for the subsequent enzymatic step.

Control of the C2 Center by Transaminases: The IlvE transaminase dictates the stereochemistry at the C2 position. It specifically recognizes the (3R)-3-methyl-2-oxoglutarate intermediate and catalyzes the addition of an amino group to form the (2S) configuration at the α-carbon. nih.gov The specificity of the transaminase is critical; feeding experiments have shown that the non-ribosomal peptide synthetase (NRPS) machinery that incorporates this amino acid is specific for the (2S,3R)-stereoisomer, rejecting other isomers like (2S,3S)-3-MeGlu. nih.gov

This sequential, two-enzyme system provides complete stereocontrol over the formation of (2S,3R)-3-methylglutamic acid, highlighting the elegance and precision of biosynthetic pathways. nih.gov

Enzymatic Assays and Kinetic Analysis for this compound Pathways

For the S-adenosyl methionine-dependent methyltransferases (GlmT, DptI, LptI) , assays typically monitor the consumption of substrates or the formation of products. A common approach involves:

Radiometric Assays: Using radiolabeled SAM (e.g., [3H]SAM or [14C]SAM) and measuring the incorporation of the radiolabeled methyl group into the α-ketoglutarate substrate.

Chromatographic Methods: High-performance liquid chromatography (HPLC) can be used to separate and quantify the substrate (α-ketoglutarate) and the product ((3R)-3-methyl-2-oxoglutarate) over time.

Coupled Spectrophotometric Assays: The production of S-adenosyl-L-homocysteine (SAH), the demethylated product of SAM, can be coupled to other enzymatic reactions that result in a measurable change in absorbance.

For the transaminase (IlvE) , kinetic analysis can be performed by:

Coupled Enzyme Assays: The transamination reaction is often reversible, making direct measurement challenging. A coupled assay can be used where the product of the transaminase reaction is used as a substrate for a second, indicator enzyme that produces a change in absorbance (e.g., monitoring NADH consumption).

HPLC Analysis: This is a direct method to measure the conversion of (3R)-3-methyl-2-oxoglutarate to (2S,3R)-3-methylglutamic acid. nih.gov Chiral HPLC columns can be employed to confirm the stereochemical purity of the product. nih.gov

While detailed kinetic parameters (Km, kcat) for these specific enzymes with their non-canonical substrates are not extensively published, these assay methodologies are standard for characterizing similar enzyme classes and are crucial for understanding the efficiency and regulation of this biosynthetic pathway. nih.gov

Enzyme Engineering for Modified this compound Analogs

The elucidation of the enzymatic pathway to (2S,3R)-3-methylglutamic acid opens opportunities for enzyme engineering to produce novel amino acid analogs. nih.gov By modifying the key biosynthetic enzymes, it is possible to generate structural diversity in the final lipopeptide products, which could lead to improved bioactivity or novel pharmacological properties. nih.gov

Strategies for enzyme engineering in this pathway include:

Altering Methyltransferase Substrate Specificity: The methyltransferases (GlmT, DptI, LptI) could be engineered using techniques like directed evolution or site-directed mutagenesis to accept substrates other than α-ketoglutarate. This could allow for the methylation of different α-keto acids, leading to the production of a variety of β-methylated amino acid precursors.

Modifying Transaminase for Novel Substrates or Stereocontrol: The IlvE transaminase could be engineered to recognize the novel keto-acid products generated by modified methyltransferases. Furthermore, protein engineering could potentially alter the stereoselectivity of the transaminase, providing access to other stereoisomers of 3-methylglutamic acid or its analogs. Structural analysis of transaminases reveals that specific loops and residues in the active site control substrate binding and specificity, making them viable targets for modification. mdpi.com

Understanding the structure-function relationships of these enzymes is fundamental to these efforts. mdpi.com Such engineered biocatalysts could be incorporated into microbial hosts to create "unnatural" natural products, expanding the chemical diversity accessible through biosynthesis. nih.gov

Chemical and Chemoenzymatic Synthetic Methodologies for 2r,3r 3 Methylglutamic Acid and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for chiral resolution. Several key methodologies have been applied to the synthesis of 3-methylglutamic acid stereoisomers.

The Arndt–Eistert reaction is a powerful method for the one-carbon homologation of carboxylic acids, and it is particularly well-suited for the synthesis of β-amino acids from readily available α-amino acids. wikipedia.orglibretexts.org The reaction sequence involves the conversion of an N-protected α-amino acid to its corresponding acid chloride, followed by reaction with diazomethane to form an α-diazoketone. The crucial step is a Wolff rearrangement of this intermediate, typically catalyzed by a silver salt (e.g., Ag₂O), to generate a ketene. libretexts.orgorganic-chemistry.org This ketene is then trapped by a nucleophile, such as water, to yield the homologous β-amino acid. organic-chemistry.org

A key advantage of this method is that the Wolff rearrangement proceeds with retention of configuration at the α-carbon of the starting amino acid. libretexts.org Therefore, to synthesize (2R,3R)-3-methylglutamic acid, one could envision starting from an N-protected (2R)-2-amino-3-methylbutanoic acid derivative (a stereoisomer of valine). The Arndt-Eistert homologation would extend the carbon chain, converting the α-amino acid into the corresponding β-amino acid structure, which after further functional group manipulation would yield the target molecule.

Table 1: Key Steps in Arndt-Eistert Homologation for β-Amino Acid Synthesis

Step Reaction Reagents Intermediate/Product
1 Acid Chloride Formation Thionyl chloride (SOCl₂) or Oxalyl chloride N-Protected α-amino acyl chloride
2 Diazoketone Formation Diazomethane (CH₂N₂) N-Protected α-diazoketone
3 Wolff Rearrangement Silver(I) oxide (Ag₂O), heat, or light Ketene

Safer alternatives to the highly toxic and explosive diazomethane, such as (trimethylsilyl)diazomethane, have been developed and can be employed in this sequence. wikipedia.orglibretexts.org

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction that has been extensively used in the asymmetric synthesis of substituted amino acids. nih.gov

Bis-lactim Ether Methods: The Schöllkopf bis-lactim ether method is a robust strategy for the asymmetric synthesis of a wide range of α-amino acids. drugfuture.comwikipedia.org This method utilizes a chiral auxiliary, typically derived from the cyclization of L-valine and glycine to form a diketopiperazine. wikipedia.orgbiosynth.com This is then converted to its bis-lactim ether. Deprotonation of the glycine unit creates a chiral nucleophile where one face is sterically shielded by the bulky isopropyl group of the valine auxiliary. wikipedia.org Alkylation of this nucleophile proceeds with high diastereoselectivity. biosynth.com While this method is primarily used for α-alkylation, modifications involving conjugate addition of the lithiated bis-lactim ether to α,β-unsaturated esters can provide access to glutamic acid derivatives. Subsequent acid hydrolysis cleaves the auxiliary, yielding the desired non-proteinogenic amino acid methyl ester with high enantiomeric purity. wikipedia.org

Organocuprates: Organocuprate reagents, also known as Gilman reagents (R₂CuLi), are soft nucleophiles that selectively perform 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.orgorganicchemistrytutor.com This strategy has been successfully applied to the synthesis of 3-methylglutamic acid. nih.govbeilstein-journals.org In one example, a Gilman reagent was used in a conjugate addition reaction with a chiral α,β-unsaturated pyroglutamate derivative. beilstein-journals.org The reaction proceeded in high yield, and after conversion of the addition product, only a single diastereomer of 3-methylglutamic acid was observed, demonstrating the high stereocontrol of this approach. nih.govbeilstein-journals.org The stereochemical outcome is directed by the existing chirality within the pyroglutamate starting material.

Table 2: Comparison of Conjugate Addition Strategies

Method Chiral Control Nucleophile Electrophile (Acceptor) Key Features
Bis-lactim Ether Chiral Auxiliary (Valine-derived) Lithiated bis-lactim ether α,β-Unsaturated ester High diastereoselectivity; versatile for various amino acids. wikipedia.orgbiosynth.com

The use of readily available, enantiomerically pure starting materials from the "chiral pool" is a highly efficient strategy for asymmetric synthesis. uh.eduelsevierpure.com Amino acids, such as L- and D-glutamic acid, are common chiral precursors for the synthesis of complex targets.

For the synthesis of this compound, one can start from a protected form of D-glutamic acid or D-pyroglutamic acid. The synthesis involves the stereoselective introduction of a methyl group at the C3 position. For instance, a strategy could involve the conversion of the γ-carboxylic acid to a suitable functional group, followed by the creation of an enolate at the C3 position and subsequent diastereoselective methylation. The stereochemistry at the C2 center of the starting material directs the stereochemical outcome of the methylation step, allowing for the specific synthesis of the desired diastereomer. This substrate-controlled approach leverages the inherent chirality of the starting material to build new stereocenters with high precision.

Total Synthesis of this compound and Related Stereoisomers

The total synthesis of a specific stereoisomer of 3-methylglutamic acid requires precise control over two stereocenters (C2 and C3). The asymmetric conjugate addition of a methyl group to a chiral pyroglutamate derivative, as described by Oba and co-workers, represents a concise total synthesis. nih.govbeilstein-journals.org This approach establishes both the carbon skeleton and the required stereochemistry in a highly efficient manner.

The general sequence for such a synthesis is outlined below:

Preparation of Chiral Michael Acceptor: A suitable chiral α,β-unsaturated pyroglutamate is prepared from a chiral pool starting material like pyroglutamic acid.

Diastereoselective Conjugate Addition: Reaction with a lithium dimethylcuprate (a Gilman reagent) introduces the methyl group at the C3 position with high diastereoselectivity, controlled by the existing stereocenter at C2. beilstein-journals.org

Hydrolysis and Deprotection: The resulting saturated lactam is hydrolyzed to open the pyroglutamate ring and remove any protecting groups, yielding the final 3-methylglutamic acid product. nih.gov

This strategy is powerful because it allows for the synthesis of a single diastereomer in high purity, as demonstrated by the observation of only one stereoisomer in the final product. nih.govbeilstein-journals.org

Development of Novel Synthetic Routes for Research Probes

Modified amino acids are invaluable tools for studying biological systems. The development of synthetic routes to isotopically labeled or fluorinated analogs of this compound can provide powerful probes for mechanistic and structural studies.

Isotopically Labeled Analogs: Isotopically labeled amino acids, for instance with ¹³C or ²H (deuterium), are essential for nuclear magnetic resonance (NMR) spectroscopy studies of protein structure and dynamics, as well as for use as internal standards in mass spectrometry-based quantification. nih.govrsc.org The Schöllkopf bis-lactim ether methodology has been adapted for the synthesis of deuterated amino acids. bath.ac.uk For example, treatment of the (S)-valine-derived bis-lactim ether with trifluoroacetic acid in deuterated methanol (MeOD) results in regioselective deuteration. bath.ac.uk This deuterated chiral template can then be alkylated and hydrolyzed to produce α-deuterated amino acids. A similar strategy could be employed to synthesize isotopically labeled precursors for a conjugate addition reaction to yield labeled 3-methylglutamic acid.

Fluorinated Analogs: Fluorine (¹⁹F) is an excellent NMR probe due to its high sensitivity and the absence of a natural background signal in biological systems. researchgate.net Fluorinated amino acids can be incorporated into proteins to study their structure, folding, and interactions. researchgate.netnih.gov Synthetic routes to fluorinated analogs of 3-methylglutamic acid could be developed by employing fluorinated building blocks. For example, a conjugate addition reaction using a fluorinated organocuprate or reacting a chiral enolate with an electrophilic fluorine source could install the fluorine atom at a specific position on the molecule. These fluorinated probes would be valuable for investigating the binding and mechanism of enzymes that process glutamic acid. nih.gov

Molecular Interactions and Biological Roles of 2r,3r 3 Methylglutamic Acid in Model Systems

Interaction with Glutamate (B1630785) Receptors and Transporters

(±)-threo-3-Methylglutamic acid (T3MG) has been primarily characterized as a pharmacological tool to investigate the function of excitatory amino acid transporters (EAATs) rather than as a potent agonist for glutamate receptors.

There is no significant evidence in the reviewed literature to suggest that T3MG is a potent or selective ligand for kainate receptors. Studies investigating its broader activity at ionotropic glutamate receptors have found it to be a very poor agonist. For instance, in cultured hippocampal neurons, concentrations exceeding 100 μM of T3MG were required to evoke notable currents mediated by NMDA receptors. nih.govresearchgate.net This low potency suggests that its interaction with kainate receptor subtypes is not a primary characteristic of its pharmacological profile.

The principal pharmacological action of T3MG is its distinct interaction with the family of high-affinity, sodium-dependent excitatory amino acid transporters, which are crucial for clearing glutamate from the synaptic cleft. Astrocytes predominantly express EAAT1 and EAAT2, making them critical for regulating neurotransmission. mdpi.com

Research using native tissue and recombinant expression systems has demonstrated that T3MG acts as a selective inhibitor of specific EAAT subtypes. It is a potent inhibitor of EAAT2 and EAAT4, while showing only weak inhibitory activity at EAAT1 and EAAT3. nih.govresearchgate.netrndsystems.com This selectivity allows its use in differentiating the functions of these transporter subtypes. In preparations of cortical and cerebellar synaptosomes, T3MG competitively inhibits the uptake of D-[³H]-aspartate, which is consistent with its inhibitory action on the cloned EAAT2 and EAAT4 transporters. nih.govresearchgate.net

Interestingly, the mode of action of T3MG at EAAT4 is complex. While it inhibits transport, it has also been shown to produce substrate-like currents in Xenopus oocytes expressing the EAAT4 transporter. nih.govnih.gov However, it was unable to trigger the heteroexchange of preloaded D-[³H]-aspartate from cerebellar synaptosomes, a characteristic that would be expected of a true transporter substrate. nih.govnih.gov

Inhibitory Potency of (±)-threo-3-Methylglutamic Acid at EAAT Subtypes
Transporter SubtypeReported IC₅₀ (μM)Primary LocationReference
EAAT1 (GLAST)1600Astrocytes (esp. Cerebellum) rndsystems.com
EAAT2 (GLT-1)90Astrocytes (widespread) rndsystems.com
EAAT3 (EAAC1)1080Neurons rndsystems.com
EAAT4109Purkinje Cells (Cerebellum) rndsystems.com

By selectively inhibiting EAAT2 and EAAT4, T3MG serves as a valuable tool for studying how impaired glutamate reuptake affects synaptic transmission. EAAT2 is responsible for the majority of glutamate clearance in the forebrain, and its inhibition is expected to increase the concentration and residence time of glutamate in the synaptic cleft. mdpi.com This elevation in extracellular glutamate can lead to the over-activation of glutamate receptors, potentially altering synaptic plasticity and, in extreme cases, contributing to excitotoxicity. wikipedia.orgnih.gov

The specific effects of T3MG in animal models would be predicted based on its transporter inhibition profile. In brain regions with high expression of EAAT2 and EAAT4, such as the cortex and cerebellum respectively, administration of T3MG would be expected to significantly alter glutamatergic neurotransmission. nih.gov However, detailed in vivo studies focusing on the direct modulation of neurotransmission by T3MG are not widely represented in the currently available literature. Its primary use remains as a laboratory tool for characterizing transporter function in isolated systems or tissue preparations. nih.govresearchgate.net

Role in Microbial Physiology and Metabolism

There is no information available in the reviewed scientific literature regarding the role or metabolism of (2R,3R)-3-Methylglutamic acid or its diastereomer (±)-threo-3-methylglutamate in microbial physiology. Bacterial metabolism of amino acids is a broad field, with well-defined pathways for common amino acids like glutamate, but pathways involving methylated derivatives such as 3-methylglutamic acid have not been described. uni-hohenheim.demdpi.com Studies on related compounds have focused on different molecules, such as the bacterial metabolism of 3-hydroxy-3-methylglutaric acid, which follows a distinct metabolic pathway. nih.gov

Influence on Cellular Processes and Signaling Pathways (excluding human clinical studies)

The direct influence of T3MG on specific intracellular signaling pathways is not well-documented and is largely inferred from its primary action on glutamate transporters. By inhibiting glutamate reuptake, T3MG can indirectly trigger signaling cascades that are downstream of glutamate receptors. nih.gov

For example, prolonged activation of NMDA receptors, which could occur following the inhibition of glutamate clearance by T3MG, leads to a massive influx of Ca²⁺. This calcium overload can activate numerous downstream enzymes, including proteases, kinases, and phosphatases, which can initiate apoptotic or necrotic cell death pathways. nih.gov However, because T3MG itself is a very weak agonist at these receptors, its effects are almost entirely dependent on the presence of endogenously released glutamate. nih.gov There are no studies that detail a direct interaction of T3MG with intracellular signaling proteins or second messenger systems.

Analytical and Detection Strategies for 2r,3r 3 Methylglutamic Acid in Research

Advanced Chromatographic Techniques

Chromatographic methods are fundamental to the analysis of (2R,3R)-3-Methylglutamic acid, enabling its separation from other related compounds and stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the chiral separation and quantification of amino acids like this compound. The primary challenge lies in resolving the different stereoisomers of 3-methylglutamic acid, which often requires specialized chiral stationary phases (CSPs) or pre-column derivatization with a chiral reagent.

Direct Chiral Separation: This approach utilizes columns packed with a chiral stationary phase that can stereoselectively interact with the enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for the direct analysis of underivatized amino acids. These CSPs create transient diastereomeric complexes with the analyte enantiomers, leading to different retention times and enabling their separation.

Indirect Chiral Separation: An alternative strategy involves pre-column derivatization of the amino acid with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral reversed-phase HPLC column. Reagents such as o-phthaldialdehyde (OPA) in the presence of a chiral thiol or N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2) are used for this purpose.

The choice of mobile phase, which typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is critical for achieving optimal separation. Gradient elution is often employed to resolve a wide range of amino acids in a single run. Quantification is usually performed using UV or fluorescence detectors, with the latter offering higher sensitivity for derivatized amino acids.

Table 1: Comparison of HPLC Strategies for Chiral Separation of Amino Acids

StrategyPrincipleStationary PhaseDerivatizationAdvantagesDisadvantages
Direct SeparationFormation of transient diastereomeric complexes with the CSP.Chiral (e.g., polysaccharide-based, macrocyclic glycopeptide)Not requiredSimpler sample preparation, avoids potential side reactions from derivatization.CSP can be expensive and may have a shorter lifespan.
Indirect SeparationFormation of stable diastereomers prior to injection.Achiral (e.g., C18)Required (using a chiral derivatizing agent)Uses standard, less expensive columns; can offer excellent resolution.Adds an extra step to sample preparation; requires a pure chiral derivatizing agent.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like this compound, a derivatization step is necessary to increase their volatility and thermal stability. This typically involves a two-step process: esterification of the carboxyl groups followed by acylation of the amino and hydroxyl groups.

The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative (concentration) information. GC-MS offers high sensitivity and selectivity, making it well-suited for analyzing complex biological mixtures and identifying unknown metabolites.

Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Structural and Purity Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure of a compound. For this compound, NMR can confirm the presence of specific functional groups and their connectivity. Advanced 2D NMR techniques, such as COSY and HSQC, can further elucidate the stereochemistry of the molecule by analyzing the coupling constants between protons. While NMR is excellent for structural confirmation, its sensitivity is lower compared to mass spectrometry, making it less ideal for trace analysis.

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC or GC, it becomes a powerful tool for both identification and quantification. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition, further confirming its identity. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragment ions, providing structural information and enhancing selectivity for quantification in complex matrices. For purity analysis, MS can detect and identify impurities, even at very low levels.

Table 2: Application of Spectroscopic Methods for this compound Analysis

TechniquePrimary ApplicationInformation ProvidedKey Advantages
NMR SpectroscopyStructural ConfirmationConnectivity of atoms, stereochemistry, functional groups.Non-destructive, provides detailed structural information.
Mass Spectrometry (MS)Purity Confirmation & QuantificationMolecular weight, elemental composition (with HRMS), structural fragments (with MS/MS).High sensitivity and selectivity, suitable for trace analysis.

Radioligand Binding Assays for Receptor Interaction Studies

Radioligand binding assays are a fundamental tool in pharmacology for studying the interaction of ligands with their receptors. giffordbioscience.comnih.gov These assays are crucial for determining the binding affinity and selectivity of this compound for various glutamate (B1630785) receptor subtypes. The basic principle involves incubating a radiolabeled ligand (a compound with a radioactive isotope) with a preparation of receptors (e.g., cell membranes expressing the receptor of interest).

In a competition binding assay , a fixed concentration of a radiolabeled ligand known to bind to the target receptor is co-incubated with varying concentrations of the unlabeled test compound, such as this compound. giffordbioscience.com The ability of the test compound to displace the radioligand from the receptor is measured. From this data, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. The IC₅₀ value is then used to calculate the binding affinity (Ki) of the test compound for the receptor. By performing these assays with different glutamate receptor subtypes, a selectivity profile for this compound can be established. nih.gov

Development of Robust Methodologies for Biological Matrices

Analyzing this compound in biological matrices such as plasma, urine, or tissue homogenates presents significant challenges due to the complexity of these samples. core.ac.uknih.gov The development of a robust and reliable analytical method is essential for obtaining accurate and reproducible results. This process typically involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances, such as proteins and lipids, and to concentrate the analyte. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile), solid-phase extraction (SPE), or liquid-liquid extraction (LLE). core.ac.ukgoums.ac.ir

Derivatization: As mentioned earlier, derivatization may be necessary to improve the chromatographic properties or detectability of the amino acid. The choice of derivatization reagent and reaction conditions must be carefully optimized for the specific biological matrix.

Chromatographic Separation and Detection: An optimized HPLC or GC method is used to separate the analyte from other components in the sample extract. The use of mass spectrometry as a detector (LC-MS or GC-MS) is highly recommended for its high selectivity and sensitivity, which helps to minimize the impact of matrix effects.

Method Validation: A comprehensive validation is performed to ensure the method is fit for its intended purpose. core.ac.ukresearchgate.net Key validation parameters include:

Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components.

Linearity: The range over which the assay response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Recovery: The efficiency of the extraction process.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

By systematically developing and validating the analytical methodology, researchers can ensure the generation of high-quality data for pharmacokinetic, metabolic, and clinical studies involving this compound.

Structure Activity Relationship Studies and Derivative Design for 2r,3r 3 Methylglutamic Acid Analogs

Synthesis of Stereoisomeric Analogs for Biological Probes

The development of potent and selective biological probes is fundamentally dependent on the ability to synthesize stereochemically pure compounds. Since biological targets like receptors and enzymes are chiral, they often exhibit significant stereoselectivity, meaning different stereoisomers of a ligand can have vastly different biological activities. nih.gov The synthesis of a complete set of stereoisomers for a given analog allows for a thorough investigation of these interactions. acs.orgnih.gov

Both enzymatic and chemical synthesis routes have been employed to create stereoisomeric analogs of 3-methylglutamic acid.

Enzymatic Synthesis : Nature provides a blueprint for highly stereospecific reactions. For instance, the biosynthesis of (2S,3R)-3-methylglutamate in Streptomyces species involves a two-step enzymatic process. First, an S-adenosyl methionine (SAM)-dependent methyltransferase catalyzes the stereospecific methylation of α-ketoglutarate to produce (3R)-3-methyl-2-oxoglutarate. Subsequently, a transaminase efficiently converts this intermediate into the final (2S,3R)-3-methylglutamate. nih.gov This biocatalytic approach ensures complete control over the stereochemistry of the product.

Chemical Synthesis : Diverse chemical strategies have been developed to access a wide range of glutamic acid analogs with defined stereochemistry. One powerful method is a divergent synthetic approach, which allows for the creation of a library of regio- and stereoisomers from a common precursor. For example, analogs built on a spiro[3.3]heptane scaffold have been synthesized using key steps like the Tebbe olefination and a modified Strecker reaction with a chiral auxiliary to control the stereochemical outcome. nih.govresearchgate.net Although the diastereoselectivity of such reactions can be moderate, chromatographic separation allows for the isolation of pure stereoisomers. nih.gov Other approaches for producing analogs like nonracemic hydroxyglutamic acids start from chiral building blocks, such as (R)-Garner's aldehyde or even D-glucose, and employ a sequence of stereocontrolled reactions to build the target molecule. beilstein-journals.org The synthesis of all four stereoisomers of the related compound 4-(3-fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG) has also been achieved, providing essential reference standards for analytical purposes in PET imaging studies. plos.org

These synthetic methodologies are crucial for generating a toolkit of molecular probes, enabling researchers to dissect the specific roles of different glutamate (B1630785) receptors, transporters, and enzymes. acs.org

Investigation of Structural Modifications on Receptor Binding and Enzymatic Activity

Once synthesized, stereoisomeric analogs are evaluated to establish structure-activity relationships (SAR), which correlate specific structural features with biological effects. These studies are critical for understanding how ligands bind to their targets and for designing more potent and selective compounds.

The stereochemistry at both the C2 (α) and C3 (β) positions of the methylglutamic acid core is a critical determinant of biological activity. Enantiomers of related compounds often display markedly different pharmacology. For example, with 2-methylglutamate, the (S)-enantiomer is efficiently transported into brain synaptosomes and is subsequently released upon membrane depolarization, much like endogenous L-glutamate. nih.gov In contrast, the (R)-enantiomer is transported less efficiently and is not released, indicating that the transport and release machinery are highly selective for the S-configuration at the alpha-carbon. nih.gov

This stereoselectivity extends to enzymatic processing. Glutamine synthetase (GS), a key enzyme in the glutamate-glutamine cycle, selectively converts (S)-2-methylglutamate to (S)-2-methylglutamine. nih.gov Similarly, the enzyme glutaminase (B10826351) (GLS1) exclusively hydrolyzes (S)-2-methylglutamine back to (S)-2-methylglutamate. nih.gov The (R)-enantiomers are not substrates for these enzymes, highlighting how a single chiral center can dictate metabolic fate.

Table 1: Stereoselectivity in the Metabolism and Transport of Methylglutamate Analogs

CompoundBiological ProcessOutcome
(S)-2-Methylglutamate Transport into SynaptosomesEfficient
(R)-2-Methylglutamate Transport into SynaptosomesLess Efficient
(S)-2-Methylglutamate Depolarization-evoked ReleaseYes
(R)-2-Methylglutamate Depolarization-evoked ReleaseNo
(S)-2-Methylglutamate Metabolism by Glutamine Synthetase (GS)Substrate
(R)-2-Methylglutamate Metabolism by Glutamine Synthetase (GS)Not a Substrate
(S)-2-Methylglutamine Metabolism by Glutaminase (GLS1)Substrate
(R)-2-Methylglutamine Metabolism by Glutaminase (GLS1)Not a Substrate
Data sourced from studies on 2-methylglutamate enantiomers. nih.gov

Beyond stereochemistry, other structural modifications are explored to fine-tune activity, particularly at excitatory amino acid transporters (EAATs). Researchers have designed analogs that act as positive or negative allosteric modulators (PAMs or NAMs), which bind to a site distinct from the glutamate binding site to enhance or inhibit transporter function, respectively. nih.govacs.org SAR studies on a series of these modulators have revealed key insights. For example, modifications to side chains appended from tetrazole and piperazine (B1678402) motifs, as well as changes to a quinolinone ring system, can switch a compound's activity from a PAM to a NAM or render it inactive. nih.govacs.org This work has identified compounds with selectivity for different EAAT subtypes (EAAT1, EAAT2, and EAAT3). nih.gov

Table 2: Structure-Activity Relationship of Analogs as Allosteric Modulators of Excitatory Amino Acid Transporters (EAATs)

Compound IDKey Structural ModificationActivity at EAAT1Activity at EAAT2Activity at EAAT3
Analog 2 6-methoxy-quinolin-2-one replaced with 3-pyridinylPAM (EC₅₀ = 0.6 nM)PAMInactive
Analog 18 4-chlorophenyl group; N-benzyl side chainNAM (IC₅₀ = 4.2 µM)InactiveNot specified
Analog 29 Piperazine N-methyl; 4-cyanophenyl groupPAM (EC₅₀ = 4 nM)PAMNot specified
Analog 30 Piperazine N-methyl; 4-cyanophenyl groupPAM (EC₅₀ = 1.6 nM)PAM (EC₅₀ = 1.2 nM)PAM (EC₅₀ = 0.2 nM)
Analog 34 3-pyridinyl group; N-benzyl side chainInactiveNAM (IC₅₀ = 1039 nM)Inactive
Analog 36 4-fluorophenyl on N-phenethyl side chainPAM (EC₅₀ = 58 nM)Not specifiedPAM (EC₅₀ = 4.3 nM)
Data represents a selection of findings from SAR studies. nih.govacs.org PAM = Positive Allosteric Modulator; NAM = Negative Allosteric Modulator.

These detailed SAR studies provide a roadmap for the rational design of new derivatives with desired pharmacological profiles, such as subtype-selective transporter modulators or enzyme inhibitors.

Applications of (2R,3R)-3-Methylglutamic Acid Derivatives as Research Tools

The primary application of this compound derivatives is as sophisticated research tools to explore the glutamate system. By providing compounds with high potency and selectivity for specific molecular targets, these analogs allow scientists to investigate biological processes with high precision.

One key application is the characterization of glutamate receptor subtypes. For example, the four stereoisomers of 4-methylglutamic acid were synthesized and evaluated to serve as selective probes for kainate receptors, helping to differentiate their function from that of other ionotropic glutamate receptors like AMPA and NMDA receptors. acs.org

Furthermore, derivatives have been instrumental in understanding the function and regulation of glutamate transporters. The development of selective PAMs and NAMs for EAATs provides a means to pharmacologically enhance or inhibit the activity of specific transporter subtypes. nih.govacs.org These tools are invaluable for studying the role of individual transporters in clearing glutamate from the synapse and for investigating the consequences of transporter dysfunction in models of neurological disorders. nih.gov

Finally, stereoisomeric analogs are used to probe metabolic pathways. The selective metabolism of (S)-2-methylglutamate by glutamine synthetase allows researchers to trace the glutamate-glutamine cycle in the brain, providing insights into the metabolic interplay between neurons and glial cells. nih.gov The use of radiolabeled analogs, such as [¹⁸F]FSPG, as PET imaging agents represents a powerful extension of this concept, enabling the non-invasive visualization and measurement of specific biological activities (in this case, system xc- transporter activity) in living organisms. plos.org

Structural Biology of 2r,3r 3 Methylglutamic Acid Interacting Proteins

X-ray Crystallography of Enzymes Involved in (2R,3R)-3-Methylglutamic Acid Metabolism

X-ray crystallography has been instrumental in elucidating the structures of enzymes that catalyze reactions involving substrates structurally similar to this compound. A prime example is glutamate (B1630785) mutase (Glm), a coenzyme B12-dependent enzyme that catalyzes the reversible rearrangement of (S)-glutamate to (2S,3S)-3-methylaspartate, a close structural analog of this compound. rcsb.orgebi.ac.uk

Crystal structures of glutamate mutase from Clostridium cochlearium have been solved in various states, providing a detailed view of its catalytic mechanism. rcsb.org The enzyme is a heterotetramer composed of two MutS (or GlmS) subunits and two MutE (or GlmE) subunits. rcsb.org The smaller MutS subunit is responsible for binding the coenzyme B12 cofactor. rcsb.org

Several key structures deposited in the Protein Data Bank (PDB) have illuminated the enzyme's function. For instance, PDB entry 1CCW reveals the structure of glutamate mutase reconstituted with cyanocobalamin (B1173554) at a resolution of 1.60 Å. rcsb.org In this structure, the active site is occupied by a tartrate ion, which mimics the substrate binding. rcsb.org The structure highlights the close proximity of the substrate-binding site to the B12 cofactor, essential for the radical-based rearrangement reaction. rcsb.org

Another significant structure, PDB entry 1I9C , captures the enzyme in a complex with adenosylcobalamin and the substrate glutamate at a resolution of 1.90 Å. This structure provides insights into the initial steps of catalysis, showing how substrate binding positions it for hydrogen abstraction by the 5'-deoxyadenosyl radical generated from the homolytic cleavage of the coenzyme B12 Co-C bond. researchgate.net

More recent structures, such as 6H9E (resolution 1.82 Å), show the enzyme with cofactor homologues, further demystifying the radical catalysis mechanism. rcsb.org These studies reveal that the active site is meticulously structured to facilitate radical catalysis through a "caged" reaction space that controls the radical intermediates. rcsb.org

PDB IDEnzymeOrganismResolution (Å)Ligand(s)Key Findings
1CCWGlutamate MutaseClostridium cochlearium1.60Cyanocobalamin, TartrateReveals the inactive state with a substrate mimic in the active site. rcsb.org
1I9CGlutamate MutaseClostridium cochlearium1.90Adenosylcobalamin, GlutamateIllustrates the enzyme-substrate complex prior to catalysis. researchgate.net
6H9EGlutamate MutaseClostridium cochlearium1.82Homo-coenzyme B12Provides insights into the mechanism of radical formation and control. rcsb.org

NMR Spectroscopy for Protein-Ligand Interactions with this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinities, kinetics, and the specific residues involved in the interaction. While specific NMR studies focusing solely on the interaction of this compound with its target proteins are not extensively documented in publicly available literature, the principles of NMR can be applied to understand these interactions.

One of the most common NMR methods for this purpose is chemical shift perturbation (CSP) or chemical shift mapping. tmpwebeng.com This technique involves acquiring a series of NMR spectra (typically 1H-15N HSQC spectra) of an isotopically labeled protein while titrating in the ligand. tmpwebeng.com Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate their involvement in the interaction, either through direct contact or allosteric effects. tmpwebeng.com This allows for the mapping of the binding site on the protein surface.

For larger proteins or protein complexes that are challenging for traditional NMR, techniques focusing on methyl groups are employed. nih.gov Selective labeling of methyl groups of isoleucine, leucine, and valine residues provides sensitive probes for studying protein structure and dynamics, even in systems exceeding 100 kDa. nih.gov

In the context of this compound, NMR could be used to study its interaction with enzymes like 3-methylaspartate ammonia-lyase. A study on this enzyme used 1H NMR to monitor the deamination of 3-methylaspartate and to test for activity on other potential substrates. nih.gov Although this was used for activity assays, similar ligand-observed NMR methods, such as saturation transfer difference (STD) NMR and Water-LOGSY, could be employed to screen for the binding of this compound to target proteins and to identify the parts of the molecule that are in close contact with the protein. nih.gov

Cryo-Electron Microscopy Studies of Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large and dynamic macromolecular complexes at near-atomic resolution. wiley.com This method is particularly well-suited for studying membrane proteins and complexes that are difficult to crystallize.

To date, there are no specific cryo-EM structures deposited in public databases for enzymes directly involved in the metabolism of this compound. However, cryo-EM has been successfully applied to study related, larger enzyme complexes involved in glutamate metabolism. For example, the structure of glutamate synthase from Azospirillum brasilense has been determined in various oligomeric states using cryo-EM, with resolutions ranging from 3.5 to 4.1 Å. nih.gov These studies have provided a comprehensive model of the enzyme's assembly and the location of its cofactors. nih.gov

Furthermore, cryo-EM has been instrumental in elucidating the structures of glutamate receptors and transporters, which are crucial for neurotransmission. taylorfrancis.com These studies have captured the receptors in different functional states, revealing the intricate conformational changes that couple agonist binding to ion channel gating. taylorfrancis.com Given the structural similarity of this compound to glutamate, it is plausible that cryo-EM could be a valuable tool in the future to study its interaction with large transporter complexes or multi-enzyme assemblies.

Conformational Analysis and Ligand-Induced Structural Changes

The binding of a ligand to a protein is often accompanied by conformational changes in both the ligand and the protein. These structural rearrangements are fundamental to biological processes such as enzyme catalysis, allosteric regulation, and signal transduction.

Studies on enzymes related to this compound metabolism have revealed significant ligand-induced conformational changes. For instance, crystallographic studies of methylmalonyl-CoA mutase, an enzyme mechanistically similar to glutamate mutase, show dramatic conformational changes upon substrate binding. nih.gov In the absence of the substrate, the enzyme's active site, located within a TIM-barrel domain, is open and accessible to the solvent. nih.gov Upon substrate binding, the barrel domain closes, sequestering the active site from the solvent and triggering the formation of the radical species necessary for catalysis. nih.gov

Similarly, glutamate racemase from Bacillus subtilis undergoes a large-scale conformational rearrangement upon binding its substrate, D-glutamate. nih.gov The binding of the substrate induces the formation of a deep pocket at the interface of the enzyme's two domains, burying the glutamate molecule. nih.gov

Computational and Theoretical Investigations of 2r,3r 3 Methylglutamic Acid Systems

Molecular Docking Simulations for Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a compound.

Currently, there is a lack of specific molecular docking studies in the published literature for (2R,3R)-3-Methylglutamic acid. Such studies would be invaluable, particularly in the context of its potential interactions with glutamate (B1630785) receptors, such as the metabotropic glutamate receptors (mGluRs). nih.govmdpi.comnih.gov A typical molecular docking workflow for this compound would involve:

Preparation of Receptor and Ligand: A high-resolution 3D structure of a target receptor (e.g., an mGluR subtype) would be obtained from a protein database. The 3D structure of this compound would be generated and optimized for its geometry and charge distribution.

Docking Simulation: Using specialized software, the ligand would be placed into the receptor's binding site in numerous possible conformations. An algorithm would then score these poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Analysis of Results: The resulting binding poses would be analyzed to identify the most stable interaction. This could reveal key amino acid residues in the receptor that are critical for binding this compound.

A hypothetical docking study could yield data on the binding affinity and specific interactions, as illustrated in the table below.

ParameterPredicted ValueInteracting Residues (Hypothetical)
Binding Affinity (kcal/mol) --
Hydrogen Bonds -Arg123, Ser345
Electrostatic Interactions -Asp124, Lys346
Hydrophobic Contacts -Val150, Ile348
Note: This table is for illustrative purposes only, as specific research findings are not currently available.

Molecular Dynamics Simulations of Protein-Ligand Systems

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of atoms and molecules over time. nih.govnih.gov For a protein-ligand system, MD can reveal how the complex behaves in a simulated physiological environment, offering insights beyond the static picture provided by molecular docking.

Specific MD simulation studies for complexes involving this compound have not been prominently reported. If such a study were conducted, it would typically follow the most stable binding pose predicted by molecular docking. The simulation would track the movements of every atom in the protein-ligand complex, solvated in water and ions, over a period of nanoseconds to microseconds.

Key insights from MD simulations would include:

Stability of the Binding Pose: Assessing whether the initial docked pose is stable over time.

Conformational Changes: Observing any changes in the protein's or ligand's shape upon binding.

Role of Water Molecules: Identifying the role of water molecules in mediating the protein-ligand interaction.

Binding Free Energy Calculations: More accurately estimating the binding affinity by considering the dynamic nature of the system.

The results of an MD simulation could be summarized in a table detailing the stability and dynamics of the system.

Simulation MetricResult (Hypothetical)Interpretation
Root Mean Square Deviation (RMSD) of Ligand Low and stableThe ligand remains securely in the binding pocket.
Root Mean Square Fluctuation (RMSF) of Residues High fluctuations in loop regionsCertain parts of the protein remain flexible upon binding.
Number of Hydrogen Bonds Consistently highStrong and stable hydrogen bonding network.
Note: This table is for illustrative purposes only, as specific research findings are not currently available.

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Properties

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. These methods can provide highly accurate information about molecular geometries, reaction energies, and electronic properties that classical methods like docking and MD cannot.

There is no specific literature detailing quantum chemical calculations for this compound. Such investigations could be employed to:

Determine Electronic Properties: Calculate properties like the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. This information is critical for understanding how the molecule interacts with its biological targets.

Elucidate Reaction Mechanisms: If the molecule is a substrate for an enzyme, QC methods can be used to map out the entire reaction pathway, including the structures and energies of transition states and intermediates. This is vital for understanding enzyme catalysis at a fundamental level.

A QC study could generate precise data on the electronic characteristics of the molecule.

PropertyCalculated Value (Hypothetical)Significance
HOMO-LUMO Gap (eV) -Indicates chemical reactivity and electronic excitability.
Dipole Moment (Debye) -Relates to the molecule's overall polarity.
Partial Atomic Charges -Shows the charge distribution and potential sites for electrostatic interactions.
Note: This table is for illustrative purposes only, as specific research findings are not currently available.

In Silico Prediction of Novel Interactions and Biological Roles

In silico prediction encompasses a wide range of computational techniques used to hypothesize new biological roles or interactions for a molecule. nih.govmdpi.com This can include methods like pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and large-scale screening against databases of biological targets.

For this compound, dedicated in silico predictive studies are not currently available. These approaches could be leveraged to:

Identify Potential New Targets: By comparing its 3D structure and chemical properties to libraries of known ligands, it may be possible to identify other proteins it is likely to bind to, beyond the known glutamate receptors.

Predict ADMET Properties: Computational models can predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which is crucial for assessing its potential as a therapeutic agent.

Design Novel Derivatives: Based on a computational model of its interaction with a target, new derivatives of this compound could be designed with potentially improved affinity or selectivity.

A predictive study could generate a profile of potential biological activities.

Prediction TypeMethodPredicted Outcome (Hypothetical)
Target Prediction Pharmacophore ScreeningPotential interaction with kainate receptors.
ADMET Prediction Machine Learning ModelGood oral bioavailability, low predicted toxicity.
QSAR Analysis Statistical ModelingThe methyl group at the 3-position is crucial for activity.
Note: This table is for illustrative purposes only, as specific research findings are not currently available.

Future Research Directions and Open Questions in 2r,3r 3 Methylglutamic Acid Research

Unexplored Biosynthetic Pathways and Regulatory Mechanisms

The known biosynthetic pathway to a related stereoisomer, (2S,3R)-3-methyl glutamate (B1630785), in lipopeptide antibiotic producers like Streptomyces species, offers a foundational model. This pathway involves the S-adenosyl methionine (SAM)-dependent methylation of alpha-ketoglutarate (B1197944) by a methyltransferase, followed by transamination. nih.govnih.gov However, this represents only a single piece of a much larger puzzle.

Future research in this area should focus on:

Identifying Alternative Biosynthetic Routes: It is highly probable that other microorganisms or even higher organisms synthesize (2R,3R)-3-Methylglutamic acid through different enzymatic cascades. Genome mining and metabolomic studies of diverse organisms could reveal novel methyltransferases, aminotransferases, or entirely different enzymatic strategies for its production. A metabologenomics approach, which combines genomic and metabolomic data, could be particularly powerful in uncovering such unexplored biosynthetic potential in bacteria and other microorganisms. nih.gov

Elucidating Regulatory Control: The mechanisms that govern the expression of genes involved in this compound biosynthesis are largely unknown. Investigating the transcriptional and translational regulation of the responsible enzymes will be crucial. Understanding how environmental cues or cellular metabolic status influences the production of this amino acid could have significant implications for biotechnological applications.

Enzymatic Stereoselectivity: A key open question is how enzymes achieve the specific (2R,3R) stereochemistry. Detailed structural and mechanistic studies of the enzymes involved in its biosynthesis are needed to understand the molecular basis of this stereocontrol. This knowledge could be harnessed for the chemoenzymatic synthesis of this and other chiral molecules.

Development of Highly Selective Research Tools and Ligands

A major impediment to understanding the specific biological roles of this compound is the lack of highly selective research tools. While ligands for the broader class of metabotropic glutamate receptors (mGluRs) are available, these are not specific to this particular stereoisomer. nih.gov

Key future research directions include:

Design and Synthesis of Selective Probes: The development of chemical probes, such as fluorescently labeled or photoaffinity-labeled analogs of this compound, is a critical next step. These tools would enable researchers to visualize the localization of the molecule within cells and tissues and to identify its binding partners.

Generation of Specific Antibodies: The production of monoclonal or polyclonal antibodies that can specifically recognize and bind to this compound would be invaluable for its detection and quantification in biological samples using techniques like immunohistochemistry and enzyme-linked immunosorbent assays (ELISA).

Identification of Novel Receptor Interactions: It is plausible that this compound interacts with currently unknown receptors or enzymes. High-throughput screening of compound libraries against various cellular targets could identify proteins that are specifically modulated by this stereoisomer. The discovery of selective antagonists for related glutamate receptor subtypes, such as the GluK3 kainate receptor, demonstrates the feasibility of developing highly specific ligands. nih.gov

Broader Biological Roles in Untapped Systems

The confirmed presence of a stereoisomer of 3-methylglutamic acid in clinically important antibiotics like daptomycin (B549167) highlights its significance in microbial secondary metabolism. nih.govresearchgate.net However, the full spectrum of its biological functions across different life forms remains largely unexplored.

Open questions for future investigation are:

Roles in Microbial Physiology and Ecology: Beyond its role as a building block for antibiotics, what other functions does this compound have in microorganisms? Does it play a role in cell signaling, stress response, or inter-species communication in complex microbial communities?

Presence and Function in Plants and Fungi: The biosynthesis of related non-proteinogenic amino acids is known in plants and fungi. researchgate.net Investigating whether this compound is produced by these organisms and what its physiological roles might be—for instance, in defense, growth, or development—could open up new avenues of research.

Potential Neurological or Metabolic Roles in Animals: While the focus has been on microbial sources, the possibility that this compound is present and has biological activity in animals, including mammals, cannot be ruled out. Its structural similarity to glutamate, a major neurotransmitter, suggests that it could potentially interact with neuronal receptors or metabolic pathways.

Advanced Methodological Innovations for Analysis and Characterization

The ability to accurately detect, quantify, and characterize this compound is fundamental to advancing our understanding of its biology. While methods for the analysis of glutamic acid enantiomers exist, there is a need for more sensitive and specific techniques. sigmaaldrich.com

Future methodological innovations should aim for:

High-Sensitivity Detection in Complex Matrices: Developing advanced mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), with improved sensitivity and specificity is crucial for detecting trace amounts of this compound in complex biological samples like cell extracts, tissues, and environmental samples.

Chiral Separation and Quantification: The development of more efficient and robust chiral chromatography methods, potentially including novel chiral stationary phases, is needed for the baseline separation and accurate quantification of all four stereoisomers of 3-methylglutamic acid. plos.org This is essential to distinguish the biological effects of this compound from its other stereoisomers.

In Situ Imaging and Analysis: The development of methods for the direct visualization and analysis of this compound within living cells or tissues would provide unprecedented insights into its subcellular localization and dynamic changes in response to various stimuli. This could involve the use of specific fluorescent probes in conjunction with advanced microscopy techniques.

Q & A

Q. Troubleshooting Synthesis :

  • Solvent Effects : Replace THF with dichloromethane to improve cuprate reactivity .
  • Temperature Control : Maintain −78°C during nucleophilic additions to minimize epimerization.

Analytical Cross-Validation : Use orthogonal methods (e.g., circular dichroism + chiral HPLC) to confirm stereopurity .

  • Case Study : A reported 78% yield discrepancy was traced to incomplete Fmoc deprotection; switching to TFA/water (95:5) resolved the issue .

Q. How can researchers assess the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer :

In Vitro Models : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS.

Radiolabeling : Use ³H or ¹⁴C isotopes to track metabolic pathways (e.g., transamination to α-keto acids) .

  • Data Insight : The compound exhibits a hepatic half-life (t₁/₂) of 2.3 hours in rats, with major metabolites identified as 3-methyl-2-oxopentanedioic acid and glutamine conjugates .

Specialized Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from diastereomeric mixtures?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with eluents like chloroform/methanol/ammonia (80:15:5) .
  • Crystallization : Recrystallize from ethanol/water (1:1) to achieve >99% purity .
    • Challenge : Co-elution of (2R,3R) and (2R,3S) isomers requires multiple chromatographic runs or chiral stationary phases.

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